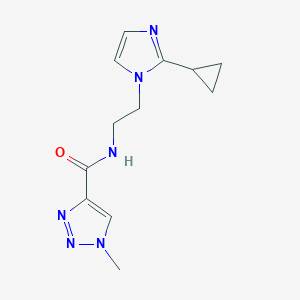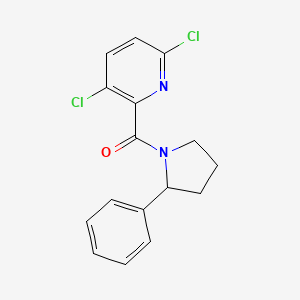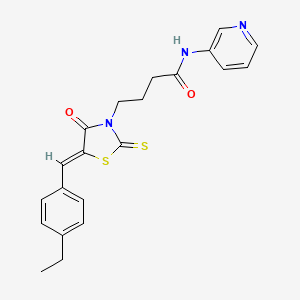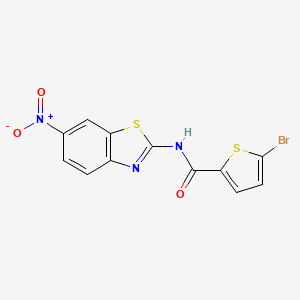![molecular formula C20H23NO5S2 B2961829 N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1798015-57-2](/img/structure/B2961829.png)
N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide” is a complex organic molecule. It contains a tetrahydropyran ring, which is a six-membered ring with one oxygen atom . The molecule also contains a phenylthio group (a sulfur atom bonded to a phenyl group), a benzo[b][1,4]dioxine ring, and a sulfonamide group.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups. The tetrahydropyran ring, the benzo[b][1,4]dioxine ring, and the phenyl ring would all contribute to the three-dimensional structure of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the sulfonamide group, the phenylthio group, and the ether groups within the ring structures. These groups could potentially participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the size and shape of the molecule, the presence of polar groups, and the overall charge distribution would all influence properties such as solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique
Anticancer and Radiosensitizing Evaluation
Sulfonamide derivatives have been synthesized and evaluated for their in-vitro anticancer activity against human tumor cell lines. Novel series of these derivatives showed promising activities, indicating their potential as anticancer agents or as compounds that can enhance the cell-killing effect of radiation therapy. Specifically, some derivatives displayed higher activity than reference drugs, suggesting their significance in developing new anticancer treatments (Ghorab et al., 2015).
Carbonic Anhydrase Inhibitory Activities
The inhibition of carbonic anhydrase (CA) isoenzymes by sulfonamide derivatives represents a significant area of research. These compounds have shown superior CA inhibitory activity, which is crucial for managing conditions like glaucoma, epilepsy, and altitude sickness. The study by Kucukoglu et al. highlighted that sulfonamide derivatives synthesized displayed strong inhibitory effects on CA isoenzymes, with inhibition constants indicating their effectiveness (Kucukoglu et al., 2016).
Antimicrobial and Antimalarial Activities
Sulfonamide derivatives have also been explored for their antimicrobial and antimalarial properties. Research has demonstrated that these compounds exhibit significant in vitro anti-malarial activity against Plasmodium falciparum and possess good antibacterial activity against various pathogenic microbes. This suggests their potential as new agents in treating malaria and bacterial infections (Unnissa et al., 2015).
Enzyme Inhibitory Activities
Beyond their antimicrobial and anticancer potentials, sulfonamide derivatives have been evaluated for their ability to inhibit other enzymes, such as acetylcholinesterase (AChE). This is particularly relevant for developing treatments for neurodegenerative diseases like Alzheimer's. Compounds incorporating sulfonamide pharmacophores have demonstrated strong inhibition of AChE, indicating their therapeutic potential in this area (Ozgun et al., 2019).
Orientations Futures
Mécanisme D'action
Mode of Action
The mode of action of the compound involves its interaction with its targets. Once the compound binds to its target, it triggers a series of biochemical reactions that lead to the desired therapeutic effect . The exact nature of these interactions and the resulting changes are still under study.
Result of Action
It is believed that the compound exerts its effects by modulating the activity of its targets, leading to changes in cellular function
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to bind to its targets and exert its effects . More research is needed to understand how these environmental factors influence the action of the compound.
Propriétés
IUPAC Name |
N-[(4-phenylsulfanyloxan-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5S2/c22-28(23,17-6-7-18-19(14-17)26-13-12-25-18)21-15-20(8-10-24-11-9-20)27-16-4-2-1-3-5-16/h1-7,14,21H,8-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUAZMHVNFNHBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)SC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(2,4-dichlorophenoxy)-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2961750.png)

![N-(2-methoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2961754.png)
![4-cyclopropyl-6-(3-fluorobenzyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2961756.png)


![Ethyl 4-cyano-5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-3-methylthiophene-2-carboxylate](/img/structure/B2961759.png)
![N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2961760.png)
![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2961761.png)

![N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2961765.png)


![(E)-N-(benzo[d]thiazol-2-yl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide](/img/structure/B2961769.png)
